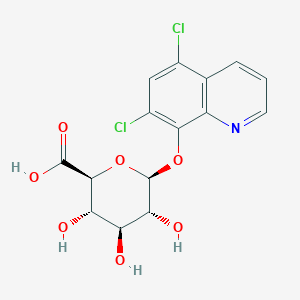

5,7-Dichloro-8-quinolinol Glucuronide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5,7-Dichloro-8-quinolinol Glucuronide is a complex organic compound that features a quinoline moiety linked to a sugar derivative

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dichloro-8-quinolinol Glucuronide typically involves multiple steps:

Formation of the quinoline moiety: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

Glycosylation: The quinoline derivative is then glycosylated using a suitable sugar donor under acidic or basic conditions to form the glycoside linkage.

Functional group modifications:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, to form corresponding ketones or aldehydes.

Reduction: Reduction of the quinoline moiety can lead to the formation of dihydroquinoline derivatives.

Substitution: The dichloro groups on the quinoline ring can be substituted with various nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea under mild conditions.

Major Products

Oxidation: Formation of quinoline ketones or aldehydes.

Reduction: Formation of dihydroquinoline derivatives.

Substitution: Formation of substituted quinoline derivatives with various functional groups.

Applications De Recherche Scientifique

Chemistry

Catalysis: The compound can be used as a ligand in metal-catalyzed reactions.

Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes due to its structural features.

Antimicrobial Activity: Potential use as an antimicrobial agent against various pathogens.

Medicine

Drug Development: The compound can be explored for its therapeutic potential in treating diseases.

Diagnostic Tools: It may be used in the development of diagnostic assays.

Industry

Material Science: The compound can be used in the synthesis of advanced materials with specific properties.

Agriculture: Potential use as a pesticide or herbicide.

Mécanisme D'action

The mechanism of action of 5,7-Dichloro-8-quinolinol Glucuronide involves its interaction with molecular targets such as enzymes or receptors. The quinoline moiety can intercalate with DNA or inhibit enzyme activity, while the sugar derivative can enhance solubility and bioavailability.

Comparaison Avec Des Composés Similaires

Similar Compounds

Chloroquine: A well-known antimalarial drug with a quinoline structure.

Quinine: Another antimalarial compound with a similar quinoline core.

Hydroxychloroquine: A derivative of chloroquine with additional hydroxyl groups.

Uniqueness

5,7-Dichloro-8-quinolinol Glucuronide is unique due to its combination of a quinoline moiety with a sugar derivative, which may confer distinct biological and chemical properties compared to other quinoline-based compounds.

Activité Biologique

5,7-Dichloro-8-quinolinol glucuronide (5,7-DCLG) is a metabolite derived from 5,7-dichloro-8-hydroxyquinoline (5,7-DCL), which has garnered attention for its potential biological activities. This compound is primarily recognized for its roles in pharmacology, particularly regarding its anti-parasitic and anti-cancer properties. This article aims to provide a comprehensive overview of the biological activity of 5,7-DCLG, supported by relevant data tables and research findings.

- Chemical Name : this compound

- CAS Number : 40951-47-1

- Molecular Formula : C15H13Cl2NO7

- Molecular Weight : 388.17 g/mol

Pharmacokinetics

Recent studies have explored the pharmacokinetic profile of 5,7-DCLG following oral administration. One study conducted on rats demonstrated that after administration of halquinol (which includes 5,7-DCL), the glucuronide metabolites were quantifiable in plasma samples. The pharmacokinetic parameters derived from this study are summarized in Table 1.

| Parameter | Value (50 mg/kg) | Value (150 mg/kg) | Value (450 mg/kg) |

|---|---|---|---|

| Cmax (ng/mL) | 818 | 1616 | 4494 |

| tmax (h) | 1 | 1-3 | 6 |

| Half-life (h) | Not specified | Not specified | Not specified |

Antiparasitic Properties

5,7-Dichloro-8-hydroxyquinoline and its derivatives have been utilized as anti-parasitic agents. The glucuronide form exhibits enhanced solubility and bioavailability compared to its parent compound. In vitro studies have shown that these compounds can effectively inhibit the growth of various parasites, although specific data on 5,7-DCLG is limited.

Anticancer Activity

The anticancer potential of quinoline derivatives is well-documented. Research indicates that 5,7-DCLG may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. For instance, a study involving derivatives of 8-hydroxyquinoline demonstrated significant cytotoxic effects against human cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 30.98 |

| HCT116 | 22.70 |

| MCF-7 | 4.12 |

These findings suggest that modifications to the quinoline structure can lead to increased cytotoxicity against cancer cells.

Case Studies

A notable case study involved chronic administration of halquinol in Göttingen minipigs. The study assessed the pharmacokinetics and metabolism of halquinol and its metabolites, including glucuronides. Plasma samples indicated that the glucuronide forms were the primary metabolites produced after administration:

- Administration : Oral gavage at doses of 25, 75, or 225 mg/kg for four weeks.

- Findings : The glucuronide metabolites were rapidly produced with peak concentrations observed within hours post-dose.

Propriétés

IUPAC Name |

(2S,3S,4S,5R,6S)-6-(5,7-dichloroquinolin-8-yl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13Cl2NO7/c16-6-4-7(17)12(8-5(6)2-1-3-18-8)24-15-11(21)9(19)10(20)13(25-15)14(22)23/h1-4,9-11,13,15,19-21H,(H,22,23)/t9-,10-,11+,13-,15+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVVOIJDMHFKDIM-BPJKLTAVSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C(C=C2Cl)Cl)OC3C(C(C(C(O3)C(=O)O)O)O)O)N=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C(=C(C=C2Cl)Cl)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)N=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13Cl2NO7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.